molecular formula C9H2F4N2S B12288352 3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile

3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile

Cat. No.: B12288352
M. Wt: 246.19 g/mol
InChI Key: DGCPSFWIXDMEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C9H2F4N2S. It is known for its use as a reagent in the synthesis of thioimidazolinone compounds and as a potential anti-prostate cancer drug. This compound is also used as an intermediate in the synthesis of enzalutamide, an androgen-receptor antagonist used for the treatment of prostate cancer .

Preparation Methods

The synthesis of 3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile typically involves the reaction of 4-Amino-2-trifluoromethylbenzonitrile with thiophosgene. The process is as follows :

    Reaction Setup: 4-Amino-2-trifluoromethylbenzonitrile (2.23 g, 12 mmol) is added portionwise over 15 minutes into a well-stirred heterogeneous mixture of thiophosgene (1 ml, 13 mmol) in water (22 ml) at room temperature.

    Stirring: The mixture is stirred for an additional hour.

    Extraction: The reaction medium is extracted with chloroform (3 x 15 ml).

    Drying: The combined organic phase is dried over MgSO4.

    Evaporation: The solvent is evaporated under reduced pressure to yield the desired product as a brownish solid (2.72 g, 11.9 mmol, 99%).

Chemical Reactions Analysis

3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile involves its role as an intermediate in the synthesis of enzalutamide. Enzalutamide works by inhibiting androgen receptors, which are crucial for the growth and survival of prostate cancer cells. By blocking these receptors, enzalutamide prevents the activation of androgen-dependent genes, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorine substitution, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C9H2F4N2S

Molecular Weight

246.19 g/mol

IUPAC Name

3-fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H2F4N2S/c10-8-6(15-4-16)2-1-5(3-14)7(8)9(11,12)13/h1-2H

InChI Key

DGCPSFWIXDMEDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)C(F)(F)F)F)N=C=S

Origin of Product

United States

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